Cas no 2411590-89-9 ((S)-1-(4-Iodophenyl)propan-1-amine hydrochloride)

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride
- 2411590-89-9
- WS-00671
- (1S)-1-(4-iodophenyl)propan-1-amine;hydrochloride
- (1S)-1-(4-Iodophenyl)propan-1-amine hydrochloride
- Y14552
- (1S)-1-(4-Iodophenyl)propan-1-amine HCl
-
- インチ: 1S/C9H12IN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
- InChIKey: ZLDIRHBNBNZXCK-FVGYRXGTSA-N
- ほほえんだ: [C@H](C1C=CC(I)=CC=1)(N)CC.Cl
計算された属性
- せいみつぶんしりょう: 296.97812g/mol
- どういたいしつりょう: 296.97812g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01XCKS-5g |
(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |
2411590-89-9 | 95% | 5g |
$2135.00 | 2025-02-12 | |
Aaron | AR01XCKS-250mg |
(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |
2411590-89-9 | 95% | 250mg |
$286.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1230162-5g |
(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |
2411590-89-9 | 95% | 5g |
$3300 | 2024-06-03 | |
1PlusChem | 1P01XCCG-100mg |
(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |
2411590-89-9 | 95% | 100mg |
$227.00 | 2024-05-22 | |
1PlusChem | 1P01XCCG-250mg |
(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |
2411590-89-9 | 95% | 250mg |
$341.00 | 2024-05-22 | |
Aaron | AR01XCKS-100mg |
(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |
2411590-89-9 | 95% | 100mg |
$156.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1230162-5g |
(S)-1-(4-iodophenyl)propan-1-amine hydrochloride |
2411590-89-9 | 95% | 5g |
$3000 | 2025-02-28 | |
Aaron | AR01XCKS-1g |
(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |
2411590-89-9 | 95% | 1g |
$750.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1230162-1g |
(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |
2411590-89-9 | 95% | 1g |
$1100 | 2024-06-03 | |
Aaron | AR01XCKS-50mg |
(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |
2411590-89-9 | 95% | 50mg |
$109.00 | 2025-02-12 |
(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
(S)-1-(4-Iodophenyl)propan-1-amine hydrochlorideに関する追加情報
Introduction to (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride (CAS No. 2411590-89-9)
Compound (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride, identified by its CAS number 2411590-89-9, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of amine derivatives and has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of an iodine substituent at the para position of the phenyl ring and the chiral center at the propan-1-amine moiety make this compound a versatile scaffold for medicinal chemistry investigations.
The< strong>hydrochloride salt form of (S)-1-(4-Iodophenyl)propan-1-amine enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmacological studies. This property is particularly valuable in drug formulation and delivery systems, where solubility plays a critical role in determining bioavailability and therapeutic efficacy.
In recent years, there has been a growing interest in the development of chiral drugs due to their improved selectivity and reduced side effects compared to their racemic counterparts. The enantiomeric purity of (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride is a crucial factor that influences its pharmacological profile. Advanced synthetic methodologies have been employed to achieve high enantiomeric excess, ensuring that the compound's biological activity is maximized while minimizing potential adverse effects.
The< strong>iodine atom in the molecular structure of this compound not only contributes to its distinct spectroscopic properties but also serves as a handle for further chemical modifications. Iodine is known to participate in various chemical reactions, such as cross-coupling reactions, which are widely used in organic synthesis. This reactivity makes (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates.
Recent studies have highlighted the importance of amine derivatives in the development of novel therapeutic agents. The< strong>propan-1-amine moiety is a common structural feature found in many bioactive molecules, contributing to their interaction with biological targets. The specific configuration of the amine group in (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride has been shown to influence its binding affinity and selectivity towards certain enzymes and receptors.
The pharmaceutical industry has been exploring new avenues for treating various diseases, including cancer, neurological disorders, and infectious diseases. (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride has shown promise as a lead compound in several preclinical studies. Its ability to modulate specific biological pathways makes it a candidate for further investigation in drug discovery programs. Researchers have been particularly interested in its potential as an inhibitor of certain kinases and other enzymes involved in disease pathogenesis.
The synthesis of (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advances in synthetic chemistry have enabled the efficient preparation of this compound with high yield and purity. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been instrumental in achieving the desired enantiomeric purity.
In addition to its pharmaceutical applications, (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride has found utility in research settings as a tool compound for studying enzyme mechanisms and developing new analytical methods. Its unique chemical properties make it an excellent candidate for use in high-throughput screening assays and other biochemical investigations.
The< strong>CAS number 2411590-89-9 serves as a unique identifier for this compound, ensuring accurate documentation and retrieval of information related to its properties, synthesis, and applications. This standardized nomenclature system is essential for researchers working in interdisciplinary fields who need to communicate effectively about complex chemical entities.
Ongoing research continues to uncover new possibilities for this compound, driven by advancements in synthetic methodologies and an increased understanding of its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced therapeutic potential. The future prospects for (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride are promising, with several ongoing projects aimed at optimizing its pharmacological properties and exploring new applications.
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